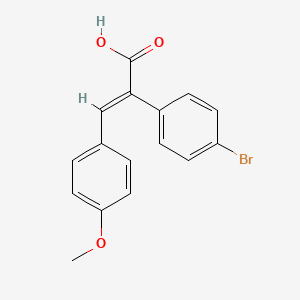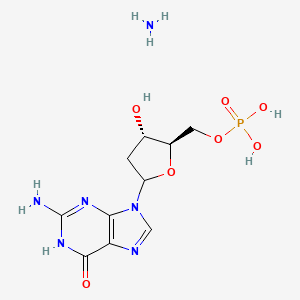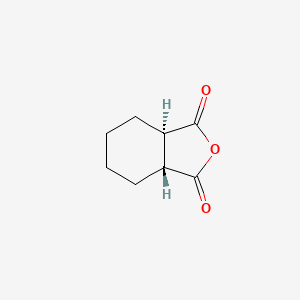
ジカルボニルシクロペンタジエニルコバルト(I)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicarbonylcyclopentadienylcobalt(I), or DCCPC, is a coordination complex of cobalt, an organic ligand, and two carbon monoxide molecules. It is a highly reactive species, and has been studied extensively for its potential applications in organic synthesis, catalysis, and biochemistry.
科学的研究の応用
遷移金属触媒
ジカルボニルシクロペンタジエニルコバルト(I)は、遷移金属触媒として使用されます {svg_1}。この化合物は、プロセスを促進するために遷移金属を必要とする反応に特に役立ちます。この化合物のユニークな構造と特性により、さまざまな化学反応の有効な触媒となっています {svg_2}.
アルキンの環状三量化
ジカルボニルシクロペンタジエニルコバルト(I)の主な用途の1つは、アルキンの環状三量化です {svg_3}。 このプロセスは、アルキンを環状化合物に変換するものであり、さまざまな産業および研究用途に役立ちます {svg_4}.
[2+2+2]-アレンジインの環化
ジカルボニルシクロペンタジエニルコバルト(I)は、[2+2+2]-アレンジインの環化を介して三環系を生成します {svg_5}。 この反応は、特に製薬業界において、複雑な有機化合物の合成に重要です {svg_6}.
ピリジンの生成
この化合物は、アルキンとニトリルの混合物からピリジンの生成を触媒します {svg_7}。 ピリジンは有機化学において重要な化合物であり、多くの医薬品や農薬の合成に使用されています {svg_8}.
三環系の合成
ジカルボニルシクロペンタジエニルコバルト(I)は、三環系の合成に使用されます {svg_9}。 これらの系は、医薬品化学の分野において、新薬の開発に使用されています {svg_10}.
材料科学研究
材料科学の分野では、ジカルボニルシクロペンタジエニルコバルト(I)は、材料の特性を理解し、新しい材料を開発するための研究に使用されています {svg_11}。 この化合物のユニークな特性は、この分野における貴重なツールとなっています {svg_12}.
作用機序
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis of Dicarbonylcyclopentadienylcobalt(I) can be achieved through the reaction of cyclopentadienylcobalt(I) dicarbonyl bromide with sodium cyclopentadienide.", "Starting Materials": [ "Cyclopentadienylcobalt(I) dicarbonyl bromide", "Sodium cyclopentadienide" ], "Reaction": [ "Prepare sodium cyclopentadienide by reacting cyclopentadiene with sodium metal in anhydrous ether.", "Dissolve sodium cyclopentadienide in anhydrous ether.", "Add cyclopentadienylcobalt(I) dicarbonyl bromide to the solution and stir for several hours.", "Filter the resulting solution to remove any insoluble impurities.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent." ] } | |
| 12078-25-0 | |
分子式 |
C7H5CoO2 5* |
分子量 |
180.05 |
製品の起源 |
United States |
Q1: How does Dicarbonylcyclopentadienylcobalt(I) act as a catalyst in organic synthesis, and what are the downstream effects?
A1: Dicarbonylcyclopentadienylcobalt(I) is a versatile catalyst often employed in cyclotrimerization reactions. [, ] In these reactions, three alkyne molecules combine to form a six-membered aromatic ring. For example, Dicarbonylcyclopentadienylcobalt(I) catalyzes the [2+2+2] cyclotrimerization of 1,7,9,15-hexadecatetrayne with nitriles. [] This reaction efficiently generates bis(tetrahydroisoquinolines), which are valuable precursors for synthesizing various organic compounds, including chiral ligands. []
Q2: How does the choice of solvent affect the enantioselectivity of Dicarbonylcyclopentadienylcobalt(I)-catalyzed reactions?
A2: Research has shown that the solvent can drastically influence the stereochemical outcome of reactions catalyzed by chiral ligands derived from Dicarbonylcyclopentadienylcobalt(I)-mediated synthesis. [] Specifically, in the enantioselective allylation of aldehydes using a chiral bipyridine N,N'-dioxide catalyst (derived from bis(tetrahydroisoquinolines)), significant solvent-induced selectivity inversion was observed. The use of acetonitrile led to a preference for the (S)-enantiomer of the product, while chlorobenzene favored the (R)-enantiomer, even when using the same enantiomer of the catalyst. [] This highlights the importance of careful solvent selection for controlling enantioselectivity in these reactions.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












